trans,trans-Farnesyl bromide trans,trans-Farnesyl bromide
Brand Name: Vulcanchem
CAS No.: 28290-41-7
VCID: VC20743611
InChI: InChI=1S/C15H25Br/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11H,5-6,8,10,12H2,1-4H3/b14-9+,15-11+
SMILES: CC(=CCCC(=CCCC(=CCBr)C)C)C
Molecular Formula: C15H25Br
Molecular Weight: 285.26 g/mol

trans,trans-Farnesyl bromide

CAS No.: 28290-41-7

VCID: VC20743611

Molecular Formula: C15H25Br

Molecular Weight: 285.26 g/mol

* For research use only. Not for human or veterinary use.

trans,trans-Farnesyl bromide - 28290-41-7

Description

trans,trans-Farnesyl bromide is a chemical compound that belongs to the class of organic compounds known as terpenes. It is characterized by its unique structure, which includes a farnesyl group and a bromine atom. This compound has garnered interest in various fields, including organic synthesis and medicinal chemistry, due to its potential applications.

Synthesis of trans,trans-Farnesyl Bromide

The synthesis of trans,trans-Farnesyl bromide can be achieved through several methods, including halogenation of farnesol or farnesene. Below is a commonly used synthetic route:

Halogenation of Farnesol

  • Starting Material: Farnesol (C15H24O)

  • Reagents: Bromine (Br2) or phosphorus tribromide (PBr3)

  • Reaction Conditions: The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products.

  • Yield: The yield can vary based on reaction conditions but typically ranges from 60% to 85%.

Reaction Mechanism

The mechanism involves the electrophilic addition of bromine to the double bond in farnesol, leading to the formation of trans,trans-Farnesyl bromide.

Biological Activity

Research has indicated that trans,trans-Farnesyl bromide exhibits various biological activities:

  • Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial activity against several bacterial strains.

  • Anticancer Potential: Preliminary research suggests that trans,trans-Farnesyl bromide may inhibit the proliferation of cancer cells in vitro.

Use in Organic Synthesis

Trans,trans-Farnesyl bromide serves as an important intermediate in organic synthesis:

  • Building Block for Terpenoids: It is utilized in the synthesis of various terpenoid compounds.

  • Functionalization Reactions: The bromine atom allows for further functionalization reactions, making it a versatile reagent in synthetic chemistry.

Safety Precautions

When handling trans,trans-Farnesyl bromide, it is essential to follow standard laboratory safety protocols:

  • Use personal protective equipment (PPE), including gloves and goggles.

  • Work in a well-ventilated area or under a fume hood.

  • Store the compound in a cool, dry place away from light.

Toxicity Information

CAS No. 28290-41-7
Product Name trans,trans-Farnesyl bromide
Molecular Formula C15H25Br
Molecular Weight 285.26 g/mol
IUPAC Name (2E,6E)-1-bromo-3,7,11-trimethyldodeca-2,6,10-triene
Standard InChI InChI=1S/C15H25Br/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11H,5-6,8,10,12H2,1-4H3/b14-9+,15-11+
Standard InChIKey FOFMBFMTJFSEEY-YFVJMOTDSA-N
Isomeric SMILES CC(=CCC/C(=C/CC/C(=C/CBr)/C)/C)C
SMILES CC(=CCCC(=CCCC(=CCBr)C)C)C
Canonical SMILES CC(=CCCC(=CCCC(=CCBr)C)C)C
Synonyms (2E,6E)-1-Bromo-3,7,11-trimethyl-2,6,10-dodecatriene; (2E,6E)-3,7,11-Trimethyl_x000B_dodeca-2,6,10-trienyl Bromide; (2E,6E)-Farnesyl Bromide; (E,E)-Farnesyl Bromide; all-trans-Farnesyl Bromide; trans,trans-Farnesyl Bromide;
PubChem Compound 5366048
Last Modified Sep 14 2023

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